molecular formula C25H26N4O3S B2935570 7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1202971-62-7

7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2935570
CAS No.: 1202971-62-7
M. Wt: 462.57
InChI Key: JCAADSSUWJAPAQ-UHFFFAOYSA-N
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Description

The compound 7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic derivative featuring a thiazolo[4,5-d]pyridazin-4(5H)-one core. Key structural attributes include:

  • 5-Position substitution: A 2-(4-isopropylphenyl)-2-oxoethyl chain, providing steric bulk and lipophilicity.
  • 2-Position substitution: Piperidin-1-yl, a nitrogen-containing aliphatic ring influencing solubility and binding interactions.

This compound belongs to a class of thiazolo[4,5-d]pyridazinones synthesized via Ganch reactions, where chloro-dioxo esters react with carbothioamides followed by cyclization with hydrazine .

Properties

IUPAC Name

7-(furan-2-yl)-5-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-16(2)17-8-10-18(11-9-17)19(30)15-29-24(31)22-23(21(27-29)20-7-6-14-32-20)33-25(26-22)28-12-4-3-5-13-28/h6-11,14,16H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAADSSUWJAPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N3O2SC_{22}H_{22}N_3O_2S, with a molecular weight of approximately 398.55 g/mol. The structure includes a thiazolo[4,5-d]pyridazin core, which is known for various biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound can be attributed to its interaction with several biological targets:

  • Adenosine Receptors : Similar compounds have shown activity as antagonists or inverse agonists at adenosine receptors, which are implicated in neurodegenerative diseases and cancer progression .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes related to metabolic pathways, similar to other thiazole derivatives that have been studied for their enzyme inhibition properties .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazole and pyridazine structures possess antimicrobial properties, indicating potential effectiveness against various bacterial strains .

Biological Activity Data

The following table summarizes key biological activities observed in related compounds and potential implications for the target compound:

Activity Description Reference
AntimicrobialExhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionPotential inhibition of acetylcholinesterase and urease
Cancer Cell Line StudiesInduces apoptosis in cancer cell lines through modulation of apoptotic pathways
Neuroprotective EffectsPotential protective effects in neurodegenerative models

Case Studies and Research Findings

  • Neuroprotective Effects : A study evaluating similar thiazole derivatives demonstrated significant neuroprotective effects in models of Parkinson's disease. These compounds were shown to reduce oxidative stress and apoptosis in neuronal cells .
  • Antimicrobial Evaluation : A series of thiazole-based compounds were tested against various bacterial strains, revealing promising antimicrobial properties. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance activity against specific pathogens .
  • Inhibition Studies : In vitro assays have shown that related compounds can effectively inhibit key enzymes involved in metabolic processes, suggesting that the target compound may also possess similar inhibitory capabilities. This opens avenues for further research into its potential as an anti-inflammatory or anticancer agent .

Comparison with Similar Compounds

Research Findings and Implications

Analgesic Activity ()

  • 7-(2-Furyl)-2-pyrrolidin-1-yl analogs exhibit significant analgesic effects in "Hot plate" and "acetic acid cramps" models. The target compound’s 4-isopropylphenyl group may further enhance this activity due to increased lipophilicity and electron donation .

Structural Optimization Trends

  • Piperidine vs.
  • Heteroaryl vs. Aryl : Furan-2-yl (target compound) may improve solubility over phenyl () while retaining aromatic stacking interactions .

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